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molecular formula C8H16N2O2 B2715872 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone CAS No. 83502-55-0

1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone

Cat. No. B2715872
M. Wt: 172.228
InChI Key: MRGOMLFEVPNISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559143B1

Procedure details

A solution of 2-(1-piperazinyl)-1-ethanol (6.5 g, 0.05 mol) in DCM (5 mL) was treated with acetic acid anhydride (5.1 g, 0.05 mol), added dropwise. During addition, the reaction temperature rose from 22 to 60° C. The reaction mixture was evaporated several times with toluene to yield 5.6 g (65%) of the sub-title compound.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][OH:9])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:10](OC(=O)C)(=[O:12])[CH3:11]>C(Cl)Cl>[OH:9][CH2:8][CH2:7][N:1]1[CH2:6][CH2:5][N:4]([C:10](=[O:12])[CH3:11])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
N1(CCNCC1)CCO
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
ADDITION
Type
ADDITION
Details
During addition
CUSTOM
Type
CUSTOM
Details
rose from 22 to 60° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated several times with toluene

Outcomes

Product
Name
Type
product
Smiles
OCCN1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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